1-{4-[2-Hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenyl}ethanone
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Overview
Description
1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE is a complex organic compound featuring a piperidine ring, a hydroxy group, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE typically involves multiple steps, including the formation of the piperidine ring and the subsequent functionalization of the phenyl group. One common method involves the alkylation of a piperidine derivative with a phenyl halide under basic conditions, followed by hydrolysis and purification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE: shares structural similarities with other piperidine derivatives and phenyl compounds.
Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate: This compound also features a piperidine ring and hydroxy group, but with different functional groups attached.
Uniqueness: The uniqueness of 1-{4-[2-HYDROXY-3-(2-METHYLPIPERIDIN-1-YL)PROPOXY]PHENYL}ETHAN-1-ONE lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C17H25NO3 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C17H25NO3/c1-13-5-3-4-10-18(13)11-16(20)12-21-17-8-6-15(7-9-17)14(2)19/h6-9,13,16,20H,3-5,10-12H2,1-2H3 |
InChI Key |
AXQKWRMPCYVYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C(=O)C)O |
Origin of Product |
United States |
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